molecular formula C21H21N5O3S B11587064 N-(1,3-benzodioxol-5-yl)-2-(3-{(Z)-[2-(ethylcarbamothioyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(3-{(Z)-[2-(ethylcarbamothioyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide

Cat. No.: B11587064
M. Wt: 423.5 g/mol
InChI Key: OZCMNHZNLJZUQT-RMORIDSASA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-{[(ETHYLCARBAMOTHIOYL)AMINO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, an indole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-{[(ETHYLCARBAMOTHIOYL)AMINO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and indole intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and thiourea addition. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-{[(ETHYLCARBAMOTHIOYL)AMINO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-{[(ETHYLCARBAMOTHIOYL)AMINO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-{[(ETHYLCARBAMOTHIOYL)AMINO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and indole derivatives, such as:

Uniqueness

What sets N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-{[(ETHYLCARBAMOTHIOYL)AMINO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-(ethylcarbamothioylhydrazinylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C21H21N5O3S/c1-2-22-21(30)25-23-10-14-11-26(17-6-4-3-5-16(14)17)12-20(27)24-15-7-8-18-19(9-15)29-13-28-18/h3-11H,2,12-13H2,1H3,(H,24,27)(H2,22,25,30)/b23-10-

InChI Key

OZCMNHZNLJZUQT-RMORIDSASA-N

Isomeric SMILES

CCNC(=S)N/N=C\C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCO4

Canonical SMILES

CCNC(=S)NN=CC1=CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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